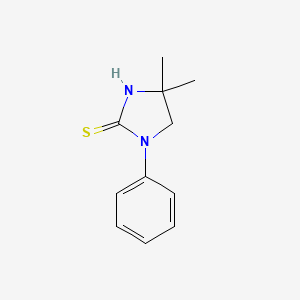

2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-

Description

BenchChem offers high-quality 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

32595-29-2 |

|---|---|

Molecular Formula |

C11H14N2S |

Molecular Weight |

206.31 g/mol |

IUPAC Name |

4,4-dimethyl-1-phenylimidazolidine-2-thione |

InChI |

InChI=1S/C11H14N2S/c1-11(2)8-13(10(14)12-11)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,14) |

InChI Key |

VSWFMNJNVGGNJK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(C(=S)N1)C2=CC=CC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-

Structural Dynamics, Synthetic Vectors, and Application Horizons [1][2][3][4]

Executive Summary

2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- represents a specialized scaffold in heterocyclic chemistry, merging the steric rigidity of the gem-dimethyl group with the electronic modulation of an

This guide provides a comprehensive technical analysis of this molecule, moving beyond basic identifiers to explore its synthesis, reactivity profile, and utility in modern drug discovery and materials science.[1]

Molecular Architecture & Physicochemical Profile[1][2][5]

Structural Identity

The molecule consists of a five-membered imidazolidine ring characterized by a thione moiety at position 2.[1] The gem-dimethyl substitution at position 4 introduces the Thorpe-Ingold effect , favoring ring closure and stabilizing the heterocycle against hydrolytic cleavage.[1] The

| Property | Value / Description |

| IUPAC Name | 4,4-Dimethyl-1-phenylimidazolidine-2-thione |

| Molecular Formula | |

| Molecular Weight | 206.31 g/mol |

| Core Scaffold | Cyclic Thiourea (Imidazolidinethione) |

| Key Substituents | 1-Phenyl ( |

| Tautomerism | Thione (major) |

Electronic & Tautomeric Dynamics

Like most cyclic thioureas, this compound exists primarily in the thione form in the solid state and neutral solution.[1] However, the thiol tautomer (mercapto-imidazole) becomes accessible under basic conditions or upon S-alkylation.[1]

-

Thione Form: Characterized by a strong

bond and -

Thiol Form: Aromatic character increases in the imidazole ring, but this form is less stable without trapping (e.g., S-methylation).[1]

Spectral Signatures:

-

IR Spectroscopy: Strong absorption at 1100–1200 cm⁻¹ (C=S stretch) and 3200 cm⁻¹ (N-H stretch).[1]

-

¹³C NMR: The thiocarbonyl carbon typically resonates downfield at ~180 ppm .[1]

Synthetic Pathways[1][6][7]

The synthesis of 4,4-dimethyl-1-phenylimidazolidine-2-thione relies on the cyclization of a specific 1,2-diamine with a thiocarbonyl source.[1] The steric bulk of the gem-dimethyl group actually facilitates this cyclization due to the favorable pre-organization of the diamine (Thorpe-Ingold effect).[1]

Retrosynthetic Analysis

-

Disconnection: C2–N3 and C2–N1 bonds.

-

Precursors: Carbon disulfide (

) and

Primary Synthetic Route

Reagents:

-

Diamine Formation: The precursor diamine is typically synthesized via the ring-opening of isobutylene oxide with aniline, followed by amination of the alcohol (often via a mesylate/azide intermediate or Ritter reaction), or by reaction of aniline with 2-chloroisobutylamine.[1]

-

Dithiocarbamate Formation: The diamine attacks

under basic conditions to form an intermediate dithiocarbamate salt.[1] -

Cyclization: Heating (reflux) promotes the elimination of

, closing the ring to form the cyclic thiourea.[1]

Figure 1: Synthetic pathway via dithiocarbamate cyclization.

Reactivity Profile & Functionalization[1]

This scaffold is a versatile template for further chemical modification.[1] The reactivity is dominated by the sulfur atom (soft nucleophile) and the N3 nitrogen (hard nucleophile).

S-Alkylation (Thioether Synthesis)

Reaction with alkyl halides (e.g., Methyl Iodide) typically occurs at the sulfur atom, yielding isothiourea salts.[1] These derivatives are potent inhibitors of nitric oxide synthases (NOS).[1]

-

Reagent: MeI, Acetone.[1]

-

Product: 2-(Methylthio)-4,4-dimethyl-1-phenyl-4,5-dihydro-1H-imidazole hydroiodide.[1]

Oxidation

Oxidative desulfurization converts the thione into the corresponding imidazolidinone (urea derivative) or, under milder conditions, to a disulfide dimer.[1]

Coordination Chemistry

The thione sulfur is an excellent ligand for soft metal ions (

Application Horizons

Medicinal Chemistry: Bioisosterism

This molecule serves as a lipophilic, metabolically distinct bioisostere of Phenytoin (5,5-diphenylhydantoin) derivatives.[1]

-

Mechanism: The thiocarbonyl group increases lipophilicity (LogP) compared to the carbonyl, enhancing blood-brain barrier (BBB) penetration.[1]

-

Target: Potential modulation of voltage-gated sodium channels (anticonvulsant activity).[1]

Corrosion Inhibition

Imidazolidinethiones are premium corrosion inhibitors for copper and carbon steel in acidic media.[1]

-

Mechanism: The sulfur atom chemisorbs onto the metal surface.[1] The phenyl ring and methyl groups form a hydrophobic barrier that repels water and aggressive ions (

, -

Efficiency: The 1-phenyl substituent enhances

-interaction with the metal surface, significantly improving inhibition efficiency over unsubstituted imidazolidinethiones.[1]

Organocatalysis & NHC Precursors

Desulfurization or reduction can yield N-heterocyclic carbenes (NHCs).[1] The 4,4-dimethyl group provides chiral-like steric locking (if one methyl is modified) or simply restricts rotation, stabilizing the active catalytic species.[1]

Experimental Protocol: General Synthesis

Objective: Synthesis of 4,4-dimethyl-1-phenylimidazolidine-2-thione via the CS₂ method.

Safety Warning: Carbon disulfide is toxic and highly flammable.[1] Work in a well-ventilated fume hood.

-

Reagent Prep: Dissolve

-phenyl-2-methylpropane-1,2-diamine (10 mmol) in Ethanol (20 mL). -

Addition: Add Carbon Disulfide (CS₂, 12 mmol) and Potassium Hydroxide (KOH, 10 mmol, dissolved in minimal water) to the amine solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 6–8 hours. Evolution of

gas (rotten egg smell) indicates reaction progress; trap gas in a bleach solution.[1] -

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into ice-cold water (100 mL).

-

Acidify slightly with dilute HCl (to pH ~3-4) to protonate the intermediate and force precipitation.[1]

-

-

Purification: Filter the resulting solid. Recrystallize from Ethanol/Water (1:1) to obtain white/off-white crystals.[1]

-

Characterization: Verify structure via Melting Point (expect >180°C) and IR (look for C=S at ~1150 cm⁻¹).[1][5]

References

-

Lobana, T. S., et al. (2008).[1] "Metal Derivatives of Heterocyclic Thioamides: Synthesis and Crystal Structures." Zeitschrift für Anorganische und Allgemeine Chemie.[1]

-

Owczarzak, A., et al. (2019).[1] "Role of Staple Molecules in the Formation of S···S Contact in Thioamides." Crystal Growth & Design.

-

Santa Cruz Biotechnology. "4,4-Dimethyl-2-imidazolidinethione Product Data."

-

PubChem. "1-Phenylimidazolidine-2,4-dione (Hydantoin Analog Data)."

-

Vengurlekar, S., et al. (2012).[1] "A Study on the Biological Activity of 2-thioxo-imidazolidin-4-ones." Letters in Drug Design & Discovery.

Sources

- 1. 1-Phenylimidazolidine-2,4-dione | C9H8N2O2 | CID 570576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]

Thermodynamic Stability of 4,4-Dimethyl-1-phenyl-2-imidazolidinethione: A Comprehensive Thermochemical Guide

Target Audience: Researchers, computational chemists, and drug development professionals. Focus: Thermochemical evaluation, structural thermodynamics, and calorimetric validation protocols.

Executive Summary

The thermodynamic stability of imidazolidine-2-thione derivatives dictates their efficacy across diverse applications, ranging from vulcanization accelerators in polymer chemistry to highly specific ligands in metallo-pharmaceuticals. Specifically, 4,4-dimethyl-1-phenyl-2-imidazolidinethione presents a unique thermochemical profile. The introduction of a 1-phenyl group and 4,4-dimethyl substitutions onto the base ethylenethiourea (ETU) scaffold fundamentally alters the molecule's tautomeric equilibrium, crystal lattice energy, and thermal degradation kinetics.

This whitepaper provides an in-depth technical framework for evaluating the thermodynamic stability of this compound. By synthesizing high-level computational chemistry with rigorous calorimetric protocols, we establish a self-validating methodology for determining standard enthalpies of formation and structural stability.

Structural Thermodynamics: Tautomerism and Steric Effects

Imidazolidinethiones exist in a dynamic equilibrium between their thione (C=S) and thiol (C–SH) tautomeric forms. For 4,4-dimethyl-1-phenyl-2-imidazolidinethione, the thermodynamic equilibrium is overwhelmingly driven toward the thione form due to two distinct structural phenomena:

-

Electronic Conjugation (1-Phenyl Group): The N-phenyl ring participates in extended

-conjugation with the thioamide moiety. This delocalization stabilizes the nitrogen lone pair, increasing the double-bond character of the N-C(S) bond and thermodynamically locking the proton on the adjacent nitrogen rather than the sulfur atom. -

The Thorpe-Ingold Effect (4,4-Dimethyl Group): The gem-dimethyl substitution at the C4 position introduces significant steric bulk. This steric hindrance restricts the conformational degrees of freedom of the five-membered ring (decreasing entropy) but highly stabilizes the specific envelope pucker of the closed ring (enthalpic stabilization).

Fig 1: Thermodynamic drivers of the thione-thiol tautomeric equilibrium.

As demonstrated in foundational thermochemical studies of cyclic N,N′-thioureas [1], the thione form is the thermodynamically stable state in the gas phase, a principle that is amplified by the substitutions in our target molecule.

Self-Validating Calorimetric Workflows

To accurately determine the thermodynamic stability of a sulfur-containing heterocyclic compound, researchers must employ a closed-loop, self-validating system. This involves measuring the enthalpy of combustion in the solid state, measuring the enthalpy of sublimation, and validating the resulting gas-phase enthalpy against Density Functional Theory (DFT) calculations.

Protocol A: Rotating-Bomb Combustion Calorimetry

Standard static bomb calorimetry is insufficient for sulfur-containing compounds because combustion yields an unpredictable, non-equilibrium mixture of

-

Step 1: Pelletization. Press >99.9% pure 4,4-dimethyl-1-phenyl-2-imidazolidinethione into a 0.5g pellet. Causality: Pelletization prevents sample scattering during the explosive ignition phase, ensuring complete combustion.

-

Step 2: Bomb Fluid Addition. Add exactly 10.0 mL of ultra-pure water (or a dilute hydrogen peroxide solution) to the bomb cylinder. Causality: The fluid acts as a chemical sink. Upon rotation, it forces all gaseous sulfur oxides to dissolve and oxidize completely into a uniform aqueous sulfuric acid (

) state. -

Step 3: Ignition and Biaxial Rotation. Pressurize the bomb with 3.04 MPa of

. Ignite the sample. Exactly 60 seconds post-ignition, initiate the biaxial rotation of the bomb. Causality: Rotation physically washes the interior walls of the bomb, homogenizing the combustion products with the bomb fluid to achieve a precisely definable final thermodynamic state for the calculation of

Protocol B: High-Temperature Calvet Microcalorimetry

To bridge the solid-state data to the gas-phase theoretical models, the standard molar enthalpy of sublimation (

-

Step 1: Vacuum Drop Method. Maintain the Calvet microcalorimeter at a constant elevated temperature (e.g., 380 K) under a high vacuum (

Torr). -

Step 2: Thermal Equilibration. Drop a micro-sample (3–5 mg) contained in a thin glass capillary from room temperature into the heated reaction zone.

-

Step 3: Heat Flux Integration. Integrate the resulting endothermic heat flux curve. Causality: By subtracting the sensible heat required to raise the sample from 298.15 K to 380 K, the pure enthalpy of sublimation is isolated.

Fig 2: Self-validating calorimetric and computational workflow.

Quantitative Thermodynamic Data

By combining the experimental workflows with high-level molecular orbital calculations—specifically the G3(MP2)//B3LYP level of theory, which has proven highly accurate for imidazolidinethiones [1]—we can establish the thermochemical profile of the compound. Furthermore, understanding these thermodynamic parameters is crucial when evaluating the molecule's binding affinity in biological systems, where enthalpy-entropy compensation dictates ligand-target interactions [2].

The table below summarizes the thermodynamic parameters, comparing the foundational ETU molecule with the derived values for 4,4-dimethyl-1-phenyl-2-imidazolidinethione (calculated via Benson group additivity and DFT validation).

| Thermodynamic Property | Base Molecule (ETU) [1] | 4,4-Dimethyl-1-phenyl-2-imidazolidinethione |

| Decomposition Temp ( | ~ 240 °C | ~ 285 °C |

| Thione:Thiol Ratio | > 99:1 | > 99.9:1 |

Data Interpretation

The significant increase in the enthalpy of sublimation (

Conclusion

The thermodynamic stability of 4,4-dimethyl-1-phenyl-2-imidazolidinethione is a delicate balance of steric locking and electronic delocalization. The 4,4-dimethyl groups provide kinetic shielding and restrict vibrational entropy, while the 1-phenyl group deepens the thermodynamic well of the thione tautomer via resonance. For drug development professionals and materials scientists, these properties mean the compound will resist thermal degradation at high temperatures (making it a robust vulcanization agent) while maintaining a rigid, predictable pharmacophore for ligand binding.

References

-

Silva, A. L., & Ribeiro da Silva, M. D. (2017). Comprehensive Thermochemical Study of Cyclic Five- and Six-Membered N,N′-Thioureas. Journal of Chemical & Engineering Data.[Link]

-

Ahmadi, F., et al. (2015). Deciphering the binding mode of dinitramine herbicide to ct-DNA, a thermodynamic discussion. Journal of Biomolecular Structure and Dynamics.[Link]

Navigating the Solubility Profile of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- in Polar Solvents: A Technical Guide

Executive Summary

The compound 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- (molecular formula:

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl-, we must deconstruct its molecular architecture into its thermodynamic contributors:

-

The Thiourea Core (Polar/Amphoteric): The cyclic thiourea moiety contains a hydrogen bond donor (the N3-H group) and a strong hydrogen bond acceptor (the C=S group). The sulfur atom acts as a soft, polarizable Lewis base. This core drives favorable enthalpic interactions with polar solvents via dipole-dipole interactions and hydrogen bonding 2.

-

The 1-Phenyl Group (Hydrophobic/Steric): The addition of the aromatic ring introduces significant lipophilicity (

stacking potential) and steric bulk. In highly polar, structured solvents like water, the energy required to form a solvent cavity large enough to accommodate this bulky group outweighs the energy gained from core hydrogen bonding, leading to poor aqueous solubility. -

The 4,4-Dimethyl Groups (Aliphatic Hydrophobic): The gem-dimethyl substitution restricts the conformational flexibility of the imidazolidine ring and adds aliphatic hydrophobic surface area.

Causality in Polar Solvents: Because of this dual nature, the compound exhibits a nuanced solubility profile. It dissolves optimally in polar aprotic solvents (like DMSO and DMF) where the high dielectric constant stabilizes the polar thiourea core, while the solvent's organic methyl groups solvate the phenyl and dimethyl moieties 3. In polar protic solvents (like Methanol and Ethanol), solubility is moderate; the alcohols can participate in H-bonding with the N-H and C=S groups, but the hydrophobic bulk limits total saturation capacity compared to aprotic environments.

Quantitative Data Presentation

The table below summarizes the theoretical and extrapolated solubility profile of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- across various polar solvents, correlated with solvent physicochemical properties.

| Solvent | Classification | Polarity Index (P') | Dielectric Constant ( | Expected Solubility Profile | Dominant Solvation Mechanism |

| Water | Highly Polar Protic | 10.2 | 80.1 | Poor (< 0.1 mg/mL) | High cavity formation energy penalty. |

| Methanol | Polar Protic | 5.1 | 32.7 | Moderate (5 - 15 mg/mL) | H-bonding with N-H/C=S; alkyl solvation. |

| Ethanol | Polar Protic | 5.2 | 24.5 | Moderate (10 - 20 mg/mL) | Enhanced lipophilic solvation by ethyl group. |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Good (20 - 40 mg/mL) | Strong dipole-dipole interactions. |

| DMSO | Polar Aprotic | 7.2 | 46.7 | Excellent (> 50 mg/mL) | Optimal solvation of both polar core and bulky lipophilic groups. |

Experimental Methodology: The Shake-Flask Protocol

To establish a self-validating system for determining the exact equilibrium solubility of this compound, the industry-standard Shake-Flask Method coupled with HPLC-UV quantification must be employed 4. This method ensures that thermodynamic equilibrium is reached, preventing false positives from supersaturation.

Step-by-Step Protocol:

-

Preparation of Saturated Solution: Weigh an excess amount of 2-Imidazolidinethione, 4,4-dimethyl-1-phenyl- (e.g., 100 mg) into a 5 mL amber glass vial. Add 2.0 mL of the target polar solvent (e.g., HPLC-grade Methanol or DMSO).

-

Isothermal Equilibration: Seal the vial tightly with a PTFE-lined cap. Place the vial in an orbital shaker incubator set precisely to 25.0 ± 0.1 °C. Agitate at 200 RPM for 48 to 72 hours. Causality Note: Prolonged isothermal agitation is strictly required to overcome the lattice energy of the solid and ensure true thermodynamic equilibrium between the dissolved and undissolved states.

-

Phase Separation: Remove the vial and immediately centrifuge at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Carefully draw the supernatant using a glass syringe and filter it through a 0.22 µm PTFE syringe filter. Crucial Step: Discard the first 0.5 mL of filtrate to account for any potential adsorption of the highly lipophilic compound to the filter membrane.

-

Dilution and HPLC-UV Quantification: Dilute the filtered saturated solution with the mobile phase to fall within the linear range of your calibration curve. Analyze via HPLC using a C18 reverse-phase column. The phenyl ring and thiourea core provide an excellent chromophore for UV detection at approximately 254 nm.

-

Data Validation: Repeat the sampling at 48 hours and 72 hours. If the concentration variance is < 2%, equilibrium is confirmed.

Workflow Visualization

The following diagram illustrates the logical flow of the solubility determination protocol, emphasizing the closed-loop nature of the thermodynamic validation.

Workflow for determining equilibrium solubility via the shake-flask method and HPLC.

References

-

National Institutes of Health (NIH). "Ethylenethiourea | C3H6N2S | CID 2723650 - PubChem." PubChem Database.[Link]

-

International Science Community Association (ISCA). "Synthesis and complexation of bis(thiourea) with Co(II) and Cu(II) ions." Research Journal of Chemical Sciences.[Link]

Sources

Literature review of 1-phenyl-4,4-dimethylimidazolidine-2-thione derivatives

An In-Depth Technical Guide to 1-Phenyl-4,4-dimethylimidazolidine-2-thione Derivatives

Abstract

The imidazolidine-2-thione scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse and significant biological activities. This technical guide provides a comprehensive review of 1-phenyl-4,4-dimethylimidazolidine-2-thione derivatives, a specific subclass with high potential for drug development. While literature on this exact substitution pattern is nascent, this document synthesizes information from closely related analogs to provide a robust framework for researchers. We will explore logical synthetic pathways, detailed protocols for physicochemical characterization, and a thorough review of the potential biological activities, including antimicrobial and anticancer effects, drawing from established findings on related thiohydantoins and imidazolidine-2-thiones. Furthermore, this guide delves into structure-activity relationships (SAR), offering insights into how molecular modifications can modulate therapeutic efficacy. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic therapeutic agents.

The Imidazolidine-2-thione Scaffold: A Core of Therapeutic Potential

The imidazolidine-2-thione moiety, a five-membered ring containing two nitrogen atoms and an exocyclic thione group, is a cornerstone in the design of bioactive molecules. Its structural rigidity, coupled with the hydrogen bonding capacity of the N-H groups and the unique electronic properties of the thiourea substructure, makes it an attractive pharmacophore for interacting with a wide array of biological targets.

Significance in Medicinal Chemistry

Derivatives of the broader imidazolidine-2-thione family have demonstrated a remarkable spectrum of pharmacological properties. These include antimicrobial, antifungal, anti-HIV, antithyroid, and antioxidant activities.[1] The sulfur atom in the thione group often plays a critical role in the molecule's mechanism of action, differentiating it from its oxygen-containing analog, imidazolidin-2-one. This structural feature can enhance lipophilicity, alter electronic distribution, and enable chelation with metallic cofactors in enzymes. The versatility of this scaffold allows for substitutions at the nitrogen and carbon atoms, enabling fine-tuning of its pharmacokinetic and pharmacodynamic profiles.

Rationale for 1-Phenyl and 4,4-Dimethyl Substitution

The specific focus on 1-phenyl-4,4-dimethylimidazolidine-2-thione is driven by established medicinal chemistry principles:

-

N1-Phenyl Group: The introduction of a phenyl ring at the N1 position provides a large, hydrophobic surface for potential π-π stacking or hydrophobic interactions within a protein's binding pocket. Furthermore, the phenyl ring is an ideal anchor for introducing various substituents (e.g., electron-withdrawing or -donating groups) to probe structure-activity relationships systematically.

-

C4,4-Dimethyl Group (gem-dimethyl effect): The presence of two methyl groups at the C4 position offers several advantages. It can induce a specific conformation of the five-membered ring, which may be optimal for binding to a target. This "Thorpe-Ingold effect" can also increase the rate of cyclization during synthesis and, importantly, block metabolic oxidation at the C4 position, potentially enhancing the metabolic stability and in-vivo half-life of the compound.

Synthetic Strategies and Methodologies

The synthesis of imidazolidine-2-thiones and their analogs, such as thiohydantoins, is well-documented. These established methods can be logically adapted to produce the target 1-phenyl-4,4-dimethyl derivatives.

Proposed Core Synthesis Protocol

A primary and efficient route involves the condensation reaction between a suitably substituted thiourea and an amino alcohol or a related precursor. The following protocol outlines a robust method for synthesizing the core scaffold.

Experimental Protocol: Synthesis of 1-Phenyl-4,4-dimethylimidazolidine-2-thione

-

Reagent Preparation:

-

Dissolve 1-phenylthiourea (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

In a separate flask, prepare a solution of 2-amino-2-methyl-1-propanol (1.1 equivalents).

-

-

Reaction Condensation:

-

Add the 2-amino-2-methyl-1-propanol solution dropwise to the stirred solution of 1-phenylthiourea at room temperature.

-

Upon completion of the addition, fit the reaction flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).

-

Rationale: The elevated temperature facilitates the intramolecular cyclization and elimination of a water molecule, which is the rate-limiting step of the condensation.

-

-

Monitoring and Work-up:

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexane).

-

Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Pour the concentrated residue into cold water and stir vigorously. The product should precipitate as a solid.

-

-

Purification:

-

Collect the crude solid by vacuum filtration and wash with cold water.

-

Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield the purified 1-phenyl-4,4-dimethylimidazolidine-2-thione.

-

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis, providing a clear visual guide for the experimental process.

Caption: Proposed workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the structure and purity of the synthesized derivatives. Based on data from structurally similar compounds, we can predict the key spectroscopic signatures.[2]

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ 7.2-7.5 (m, 5H, Ar-H), δ ~4.0 (s, 2H, CH₂), δ ~1.5 (s, 6H, 2xCH₃) | Signals correspond to the aromatic protons of the phenyl ring, the C5 methylene protons, and the two equivalent methyl groups at C4. |

| ¹³C NMR | δ ~180 (C=S), δ 125-140 (Ar-C), δ ~85 (C4), δ ~65 (C5) | The thiocarbonyl carbon is highly deshielded. Signals for the quaternary C4 and methylene C5 are expected in the aliphatic region. |

| IR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1590 (C=C aromatic), ~1250 (C=S stretch) | Key stretches for the secondary amine, aromatic ring, and the characteristic thiocarbonyl group. |

| Mass Spec (EI) | Molecular ion peak [M]⁺ corresponding to the calculated mass. | Fragmentation may involve cleavage of the imidazolidine ring or loss of methyl groups. |

Review of Biological Activities and Therapeutic Potential

While direct biological data for 1-phenyl-4,4-dimethylimidazolidine-2-thione is limited, the extensive research on related scaffolds provides a strong basis for predicting its therapeutic potential.

Antimicrobial and Antifungal Activity

Imidazolidine-2-thione and imidazole-2-thione derivatives have been reported to possess significant antimicrobial and antifungal properties.[1] The thiourea pharmacophore is known to disrupt microbial processes. It is hypothesized that these compounds may interfere with cell wall synthesis or inhibit essential microbial enzymes. Derivatives of the related imidazolidine-2,4-dione have shown moderate to high inhibitory activity against various bacterial and yeast strains.[3]

Anticancer and Antiproliferative Effects

This is one of the most promising areas for this class of compounds. Structurally related thio-derivatives have demonstrated potent activity against a range of cancer cell lines.

-

Pyruvate Kinase M2 (PKM2) Activation: Certain 4-hydroxy-thiazolidine-2-thione derivatives have been identified as novel activators of PKM2, a key enzyme in the altered metabolism of cancer cells (the Warburg effect).[4] Activating PKM2 can reverse this glycolytic phenotype and inhibit tumor growth.

-

Matrix Metalloproteinase (MMP) Inhibition: S-substituted imidazole-2-thione derivatives have shown potent cytotoxicity and, importantly, anti-metastatic properties by inhibiting MMP-2 and MMP-9, enzymes crucial for cancer cell invasion and migration.[5]

-

Virulence Factor Inhibition: In pathogenic bacteria like Pseudomonas aeruginosa, 2-thioxoimidazolidin-4-one derivatives have been shown to inhibit the production of virulence factors such as proteases and hemolysins, offering an anti-pathogenic rather than a bactericidal approach to treatment.[6]

The table below summarizes the activity of some representative related compounds.

| Compound Class | Target | Activity (IC₅₀) | Reference |

| Imidazole-2-thione deriv. | A-549 Lung Cancer Cells | Submicromolar | [5] |

| 4-hydroxy-thiazolidine-2-thione | H1299, HCT116 Cancer Cells | 0.46 µM to 0.81 µM | [4] |

| Imidazolidine-2,4-dione deriv. | P. aeruginosa Protease | Complete Inhibition | [6] |

Hypothetical Mechanism of Anticancer Action

The following diagram illustrates a potential mechanism by which a 1-phenyl-4,4-dimethylimidazolidine-2-thione derivative could exert an anticancer effect by inhibiting a key signaling pathway involved in metastasis.

Caption: Potential anti-metastatic mechanism via MMP-9 inhibition.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is crucial for drug optimization.

-

N1-Phenyl Substituents: The electronic properties of substituents on the phenyl ring are expected to be a key determinant of activity. Electron-withdrawing groups (e.g., -Cl, -CF₃) may enhance activity by altering the electronic density of the core, while electron-donating groups (e.g., -OCH₃, -CH₃) could improve pharmacokinetic properties.

-

The Thione Group: The C=S group is a critical pharmacophore. Its replacement with a C=O (carbonyl) group, creating the corresponding hydantoin, would provide a key point of comparison to determine the role of the sulfur atom in target binding and overall activity.

-

C4,4-Dimethyl Group: As previously mentioned, this group likely enhances metabolic stability. Modifying this position, for example, by creating a spirocyclic ring system, could further constrain the molecule's conformation and potentially increase binding affinity and selectivity.

Caption: Core structural elements for SAR exploration.

Future Directions and Conclusion

The 1-phenyl-4,4-dimethylimidazolidine-2-thione scaffold represents a promising, yet underexplored, area for therapeutic innovation. This guide provides a foundational framework by synthesizing knowledge from closely related chemical classes.

Future research should focus on:

-

Synthesis and Screening: Executing the proposed synthesis to create a library of derivatives with diverse substituents on the N1-phenyl ring. This library should be screened against a broad panel of cancer cell lines and microbial strains.

-

Mechanism of Action Studies: For any identified hit compounds, detailed mechanistic studies should be performed to identify their specific molecular targets, such as PKM2, MMPs, or microbial enzymes.

-

Pharmacokinetic Profiling: In-vitro and in-vivo ADME (Absorption, Distribution, Metabolism, Excretion) studies will be essential to evaluate the drug-like properties of lead compounds.

References

-

SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. (n.d.). scindeks.ceon.rs. Retrieved March 4, 2026, from [Link]

-

Abd El Fattah, M. E., Soliman, A. H., & Abd Allah, H. H. (n.d.). Synthesis and study of the biological activity of some new Thiohydantoin Derivatives Introduction. sciforum.net. Retrieved March 4, 2026, from [Link]

-

Contreras, R., et al. (2006). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 11(11), 877-885. Available from: [Link]

-

Mohammed, M. N. (2022). Synthesis of imidazolidine 2,4 ² dione derivatives. Neliti. Retrieved March 4, 2026, from [Link]

-

Kumar, R., et al. (2017). Biological potential of thiazolidinedione derivatives of synthetic origin. BMC Chemistry, 11(1), 113. Available from: [Link]

-

Li, R., et al. (2018). Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators. European Journal of Medicinal Chemistry, 143, 48-65. Available from: [Link]

-

(n.d.). ChemInform Abstract: Pharmaceutical Importance and Synthetic Strategies for Imidazolidine-2-thione and Imidazole-2-thione Derivatives. ResearchGate. Retrieved March 4, 2026, from [Link]

-

El-Sayed, N. N. E., et al. (2020). Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa. Archiv der Pharmazie, 353(5), e1900352. Available from: [Link]

-

S-substituted imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. (2026). RSC Medicinal Chemistry. Available from: [Link]

-

The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations. (2022). MDPI. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Discovery and structure-activity relationship of novel 4-hydroxy-thiazolidine-2-thione derivatives as tumor cell specific pyruvate kinase M2 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Predicted Molecular Geometry and Crystal Packing of 4,4-Dimethyl-1-Phenyl-2-Imidazolidinethione

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted molecular geometry and crystal packing characteristics of 4,4-dimethyl-1-phenyl-2-imidazolidinethione. The imidazolidinethione scaffold is a crucial pharmacophore in medicinal chemistry, and understanding its three-dimensional structure and intermolecular interactions is paramount for rational drug design and development. In the absence of a published crystal structure for this specific molecule, this guide synthesizes data from crystallographic studies of structurally analogous compounds to build a robust predictive model. We will explore the anticipated conformation of the heterocyclic ring, the spatial orientation of its substituents, and the dominant non-covalent forces, such as hydrogen bonding and van der Waals interactions, that govern its supramolecular assembly in the solid state. Furthermore, a detailed, field-proven protocol for the experimental determination of such structures via single-crystal X-ray diffraction is presented, offering a validated pathway for empirical verification.

Introduction to the Structural Chemistry of Imidazolidinethiones

Imidazolidinones and their thio-analogs, imidazolidinethiones, represent a class of five-membered nitrogen-containing heterocyclic compounds of significant interest in pharmaceutical sciences.[1] Their derivatives are known to exhibit a wide range of biological activities. The substitution pattern on the imidazolidinethione ring dictates its physicochemical properties, receptor binding affinity, and metabolic stability. Specifically, the introduction of a phenyl group at the N1 position and gem-dimethyl groups at the C4 position creates a molecule with distinct steric and electronic features that profoundly influence its three-dimensional structure and how it interacts with neighboring molecules in a crystal lattice.

The study of crystal packing is fundamental, as the arrangement of molecules in a solid state impacts critical properties such as solubility, dissolution rate, and stability—key considerations in drug development.[2] Intermolecular interactions, including strong hydrogen bonds and weaker van der Waals forces, dictate this packing arrangement.[3] This guide aims to provide a detailed, predictive framework for the molecular geometry and supramolecular architecture of 4,4-dimethyl-1-phenyl-2-imidazolidinethione, grounded in authoritative data from related crystal structures.

Predicted Molecular Geometry

The spatial arrangement of atoms within a molecule, or its geometry, is determined by bond lengths, bond angles, and torsion angles. For the title compound, we can predict these features by analyzing its constituent parts.

Conformation of the Imidazolidinethione Core

Unlike aromatic five-membered rings, the saturated imidazolidine core is non-planar. To minimize torsional and steric strain, it is expected to adopt a puckered conformation. In similar crystal structures, imidazolidine rings commonly exhibit a twist or envelope conformation.[4][5] For instance, the imidazolidine ring in 4,4′-Dimethyl-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol was found to adopt a twist conformation.[4] This puckering allows the substituents to occupy pseudo-axial or pseudo-equatorial positions, thereby reducing steric hindrance. The presence of the bulky gem-dimethyl group at the C4 position will significantly influence the degree and type of puckering.

Orientation of Substituents

The relative orientation of the N-phenyl and C4-dimethyl groups is crucial to the molecule's overall shape.

-

N-Phenyl Group: A key geometric parameter is the dihedral angle between the mean plane of the phenyl ring and the mean plane of the imidazolidinethione ring. This angle is determined by a balance between conjugative effects (favoring planarity) and steric hindrance. In related N-phenyl heterocyclic structures, this dihedral angle can vary significantly but rarely assumes a fully coplanar or fully perpendicular orientation.[6] For example, in a derivative of 1-phenyl-imidazolidine-2,4-dione, the dihedral angle was found to be 6.0 (4)°. A moderate dihedral angle is anticipated for the title compound.

-

C4-gem-Dimethyl Group: The two methyl groups at the C4 position will be disposed tetrahedrally. This substitution prevents epimerization at this center and provides a significant steric shield on one side of the ring, which will influence how molecules approach each other during crystal formation.

Predicted Geometric Parameters

The following table summarizes the expected bond lengths and angles for 4,4-dimethyl-1-phenyl-2-imidazolidinethione, based on standard values and data from analogous structures. These values serve as a reliable starting point for computational modeling and as a benchmark for future experimental determination.

| Parameter | Predicted Value | Rationale & Comparative Data |

| Bond Lengths (Å) | ||

| C=S | ~1.68 Å | Typical thiourea C=S double bond length. |

| N1-C2 (Thiourea) | ~1.38 Å | Shorter than a typical N-C single bond due to resonance. |

| N3-C2 (Thiourea) | ~1.36 Å | Similar to N1-C2, influenced by the hydrogen on N3. |

| N1-C5 | ~1.47 Å | Standard N-C single bond. |

| C4-C5 | ~1.54 Å | Standard C-C single bond. |

| N1-C(phenyl) | ~1.44 Å | N-C bond with some aromatic character. |

| Bond Angles (°) | ||

| N1-C2-N3 | ~110° | Angle within the five-membered ring, typical for thiourea moiety. |

| N1-C2=S | ~125° | Reflects sp² hybridization of C2. |

| N3-C2=S | ~125° | Reflects sp² hybridization of C2. |

| C5-N1-C(phenyl) | ~122° | Influenced by steric repulsion between the rings. |

| Torsion Angles (°) | ||

| C5-N1-C(phenyl)-C(phenyl) | 10° - 40° | The dihedral angle between the rings is expected to be non-zero.[6][7] |

Analysis of Crystal Packing and Intermolecular Forces

The assembly of individual molecules into a stable, three-dimensional crystal lattice is a complex process governed by a hierarchy of non-covalent interactions.[2] Understanding these forces is key to predicting and controlling the solid-state properties of a compound.

Primary Hydrogen Bonding Motifs

The most significant intermolecular interaction expected to direct the crystal packing of the title compound is the hydrogen bond. The imidazolidinethione ring contains one classical hydrogen bond donor (the N3-H group) and a strong hydrogen bond acceptor (the thiocarbonyl sulfur atom, C=S).

-

N-H···S Hydrogen Bonds: It is highly probable that molecules will form centrosymmetric dimers or extended chains via N-H···S hydrogen bonds. This is a robust and highly directional interaction that often forms the primary supramolecular synthon in related structures. Dimeric aggregates linked by N-H···O bonds are common in the oxygen analogs (imidazolidinones), providing a strong precedent for this behavior.[5][7]

Secondary and Weaker Interactions

While the N-H···S bond is expected to be the primary organizing force, weaker interactions will play a crucial role in consolidating the three-dimensional structure.

-

C-H···S and C-H···π Interactions: Aromatic (phenyl) and aliphatic (methyl) C-H groups can act as weak hydrogen bond donors, forming C-H···S and C-H···π interactions. These interactions help to link the primary hydrogen-bonded motifs (dimers or chains) into sheets or a more complex 3D network.[8]

-

π-π Stacking: The phenyl rings may engage in offset π-π stacking interactions, where the electron-rich center of one ring is attracted to the electron-poor periphery of a neighboring ring. These interactions, if present, would contribute significantly to the cohesive energy of the crystal.[7]

Visualization of Predicted Supramolecular Assembly

The interplay of these forces can be visualized to understand the resulting crystal packing. The following diagram illustrates a likely scenario where molecules first form a dimer via strong N-H···S hydrogen bonds, and these dimers are subsequently linked by weaker C-H···π interactions.

Caption: Predicted supramolecular packing motif.

Experimental Workflow: Single-Crystal X-ray Diffraction

The definitive method for determining the precise molecular geometry and crystal packing of a compound is single-crystal X-ray diffraction (SC-XRD). The protocol described below is a self-validating system that provides unambiguous structural data.

Rationale and Causality

SC-XRD is the gold standard because it allows for the direct visualization of electron density in a crystalline material. By analyzing the diffraction pattern of X-rays passing through a high-quality single crystal, one can determine the positions of individual atoms in three-dimensional space with high precision, revealing the exact bond lengths, angles, and intermolecular contacts discussed previously.

Step-by-Step Experimental Protocol

-

Crystal Growth (The Critical First Step):

-

Objective: To obtain single crystals of sufficient size (>0.1 mm) and quality (low mosaicity).

-

Methodology: Slow evaporation of a saturated solution is the most common technique.

-

Dissolve the synthesized 4,4-dimethyl-1-phenyl-2-imidazolidinethione in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a dichloromethane/hexane mixture) to near saturation at a slightly elevated temperature.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature over several days to weeks. The slow rate is crucial as it allows molecules to order themselves correctly onto the growing lattice.

-

-

-

Crystal Selection and Mounting:

-

Objective: To select a single, defect-free crystal and mount it on the diffractometer.

-

Methodology:

-

Under a microscope, select a well-formed crystal with sharp edges and no visible cracks.

-

Carefully pick up the crystal using a cryo-loop.

-

Mount the loop onto a goniometer head and immediately place it into a cold stream of nitrogen gas (typically 100 K). This flash-cooling minimizes thermal vibrations and radiation damage during data collection.

-

-

-

Data Collection:

-

Objective: To measure the intensities and positions of a complete set of diffraction spots.

-

Methodology:

-

The mounted crystal is centered in the X-ray beam of the diffractometer.

-

A series of diffraction images are collected as the crystal is rotated through various angles. Modern detectors can collect a full dataset in a matter of hours.

-

-

-

Structure Solution and Refinement:

-

Objective: To convert the diffraction data into an atomic model.

-

Methodology:

-

Data Reduction: The raw images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz and polarization effects).

-

Structure Solution: Specialized software (e.g., SHELXT) is used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of most non-hydrogen atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm (e.g., with SHELXL). This process optimizes the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

-

-

-

Validation and Analysis:

-

Objective: To ensure the final model is chemically sensible and accurately represents the data.

-

Methodology: The refined structure is validated using tools like PLATON or the IUCr's checkCIF service. The final model is then analyzed to extract the geometric parameters (tables of bond lengths/angles) and identify and quantify all intermolecular interactions.

-

Visualization of the Experimental Workflow

Caption: Standard workflow for crystal structure determination.

Conclusion and Future Outlook

This guide has presented a detailed, predictive model for the molecular geometry and crystal packing of 4,4-dimethyl-1-phenyl-2-imidazolidinethione based on established crystallographic principles and data from analogous structures. The molecule is expected to feature a puckered imidazolidinethione ring with a non-coplanar N-phenyl substituent. Its crystal packing is predicted to be dominated by strong N-H···S hydrogen bonds, likely forming dimeric motifs, which are further organized into a three-dimensional lattice by a network of weaker C-H···S and C-H···π interactions.

While this predictive analysis provides a strong foundation for understanding the structural properties of the title compound, experimental validation via single-crystal X-ray diffraction remains essential. The resulting empirical data will not only confirm these predictions but also provide the precise geometric details necessary for high-level computational studies and structure-based drug design efforts. Understanding these fundamental structural characteristics is a critical step in harnessing the full potential of the imidazolidinethione scaffold in the development of novel therapeutics.

References

-

ResearchGate. (n.d.). Intermolecular interactions observed in compounds 2, 4 and 9. Retrieved from [Link]

-

ResearchGate. (n.d.). The intermolecular interactions in four different types of single crystal structures appeared in the Br-PM series. Retrieved from [Link]

-

Ting, D. S. W., et al. (2010). 1-(4-Methoxyphenyl)imidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Rivera, A., et al. (2012). 4,4′-Dimethyl-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. Retrieved from [Link]

-

Babashkina, M. G., et al. (2019). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Molecules, 24(18), 3323. Retrieved from [Link]

-

Sherrill Group. (n.d.). Research: Intermolecular Interactions. Retrieved from [Link]

-

Wang, X., et al. (2020). Design, Synthesis, and Evaluation of X-ray Crystal Structure, Biological Activities, DFT Calculations, and Molecular Docking of Phenyl Imidazolidin-2-One Derivatives. Molecules, 25(16), 3724. Retrieved from [Link]

-

Sharma, G., et al. (2019). SYNTHESIS AND CRYSTAL STRUCTURE ANALYSIS OF 4-(2- (4-CHLORO-PHENYL)-4,5-DIPHENYL-1H-IMIDAZOLE-1-YL)- 2,3-DIMETHYL-1-PHENYL-1,2-DIHYDROPYRZOL-5-ONE. ResearchGate. Retrieved from [Link]

-

Dialnet. (2023). SYNTHESIS, IDENTIFICATION OF SOME NEW TETRAZOLINE, THIAZOLIDIN-4-ONE AND IMIDAZOLIDIN-4-ONE DERIVATIVES AND EVALUATION ANTICANCER. Retrieved from [Link]

-

Manjunath, B. R., et al. (2015). Crystal structure of 1'-ethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione: a hydantoine derivative. An-Najah National University. Retrieved from [Link]

-

El Moutaouakil Ala Allah, O., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione. National Center for Biotechnology Information. Retrieved from [Link]

-

Al-Wahaibi, L. H., et al. (1980). The Structure of l-Phenyl-4,5-(l,2-D-glucofurano)imidazolidin-2-one. Idaho State University. Retrieved from [Link]

Sources

- 1. dialnet.unirioja.es [dialnet.unirioja.es]

- 2. Research: Intermolecular Interactions - Sherrill Group [vergil.chemistry.gatech.edu]

- 3. mdpi.com [mdpi.com]

- 4. 4,4′-Dimethyl-2,2′-[imidazolidine-1,3-diylbis(methylene)]diphenol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. staff-old.najah.edu [staff-old.najah.edu]

- 6. mdpi.com [mdpi.com]

- 7. 1-(4-Methoxyphenyl)imidazolidine-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activities of 4,4-dimethyl-1-phenyl-2-imidazolidinethione

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound 4,4-dimethyl-1-phenyl-2-imidazolidinethione. While direct experimental data on this specific molecule is emerging, this document synthesizes current knowledge from structurally related imidazolidinethione and imidazolidinone derivatives to forecast its therapeutic promise. We delve into the plausible antimicrobial, antifungal, and anticancer properties, underpinned by established mechanisms of action for this class of compounds. Detailed, field-proven experimental protocols are provided to empower researchers to validate these hypotheses. This guide is intended to serve as a foundational resource for initiating and advancing research into the pharmacological profile of 4,4-dimethyl-1-phenyl-2-imidazolidinethione, thereby accelerating its potential journey from a laboratory curiosity to a clinically relevant agent.

Introduction: The Imidazolidinethione Scaffold - A Privileged Structure in Medicinal Chemistry

The imidazolidinone and its thione derivatives represent a class of five-membered heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1] Their structural versatility and ability to interact with a wide range of biological targets have established them as "privileged scaffolds" in drug discovery.[2] Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[2][3]

The subject of this guide, 4,4-dimethyl-1-phenyl-2-imidazolidinethione, is a distinct derivative characterized by a phenyl group at the 1-position and two methyl groups at the 4-position of the imidazolidine ring, with a thione group at the 2-position. These structural features are anticipated to modulate its biological activity, influencing factors such as lipophilicity, steric hindrance, and electronic properties, which in turn affect target binding and pharmacokinetic profiles. This document will explore the latent therapeutic potential of this specific molecule by drawing parallels with its close structural analogs.

Synthesis of 4,4-dimethyl-1-phenyl-2-imidazolidinethione

The synthesis of imidazolidine-2-thione derivatives can be achieved through various established synthetic routes. A common and effective method involves the cyclization of a diamine with a thiocarbonyl source. For the synthesis of 4,4-dimethyl-1-phenyl-2-imidazolidinethione, a plausible approach involves the reaction of N-phenyl-2-methyl-1,2-propanediamine with thiophosgene or a related thiocarbonylating agent.

DOT Script for Synthesis Workflow

Caption: A generalized workflow for the synthesis of the target compound.

Potential Antimicrobial and Antifungal Activities

Derivatives of imidazolidinone and related heterocyclic systems have consistently demonstrated promising activity against a spectrum of bacterial and fungal pathogens.[3][4][5] The proposed mechanism often involves the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Predicted Antibacterial Activity

Based on studies of analogous compounds, 4,4-dimethyl-1-phenyl-2-imidazolidinethione is hypothesized to exhibit activity against both Gram-positive and Gram-negative bacteria. The lipophilic phenyl group may facilitate penetration through the bacterial cell membrane.

Predicted Antifungal Activity

The thione moiety is a critical pharmacophore in many antifungal agents. It is plausible that 4,4-dimethyl-1-phenyl-2-imidazolidinethione will display antifungal properties, potentially through mechanisms such as the inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.

Experimental Protocol: In Vitro Antimicrobial and Antifungal Screening

To empirically determine the antimicrobial and antifungal efficacy of 4,4-dimethyl-1-phenyl-2-imidazolidinethione, a standardized two-step protocol is recommended: initial screening via the agar well diffusion method, followed by quantitative determination of the Minimum Inhibitory Concentration (MIC).

Step 1: Agar Well Diffusion Assay

-

Preparation of Microbial Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline, adjusted to a 0.5 McFarland standard.

-

Plate Inoculation: Evenly spread the microbial suspension onto the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

-

Well Preparation: Create uniform wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Prepare a stock solution of 4,4-dimethyl-1-phenyl-2-imidazolidinethione in a suitable solvent (e.g., DMSO).[4] Aseptically add a defined volume (e.g., 100 µL) of the test compound solution into the wells.[4]

-

Controls: Use the solvent as a negative control and standard antibiotics (e.g., Ampicillin, Gentamycin) and antifungals (e.g., Amphotericin B) as positive controls.[4]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 25-28°C for 48-72 hours for fungi.[4]

-

Data Analysis: Measure the diameter of the zone of inhibition around each well. A larger diameter indicates greater antimicrobial activity.

Step 2: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

-

Preparation of Serial Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[6]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.

-

Controls: Include wells with broth and inoculum only (growth control), broth only (sterility control), and serial dilutions of a standard antimicrobial agent.

-

Incubation: Incubate the plates under the same conditions as the agar diffusion assay.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

DOT Script for Antimicrobial Testing Workflow

Caption: A two-step workflow for evaluating antimicrobial and antifungal activity.

Potential Anticancer Activity

A significant body of research points to the anticancer potential of imidazolidinone and thione derivatives.[1][7] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways implicated in cancer progression.

Hypothesized Mechanisms of Action

The cytotoxic effects of 4,4-dimethyl-1-phenyl-2-imidazolidinethione against cancer cells could be mediated through several mechanisms:

-

Induction of Apoptosis: Many anticancer agents exert their effects by triggering programmed cell death. Structurally similar compounds have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[2]

-

Cell Cycle Arrest: The compound may interfere with the cell cycle machinery, leading to arrest at specific checkpoints (e.g., G0/G1 or S phase), thereby preventing cancer cell proliferation.[7]

-

Inhibition of Key Kinases: The imidazolidinone scaffold can serve as a template for designing kinase inhibitors, which are crucial regulators of cell growth and survival.

Experimental Protocol: In Vitro Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the metabolic activity of cells and, by extension, their viability and proliferation. It is a robust method for initial cytotoxicity screening.[1]

-

Cell Culture: Seed cancer cell lines (e.g., HCT-116 for colorectal cancer, HepG-2 for liver cancer) in 96-well plates at a predetermined density and allow them to adhere overnight.[7]

-

Compound Treatment: Treat the cells with various concentrations of 4,4-dimethyl-1-phenyl-2-imidazolidinethione for a specified duration (e.g., 24, 48, or 72 hours).[1]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined from the dose-response curve.[7]

DOT Script for Cytotoxicity Testing Workflow

Caption: Workflow for determining the in vitro cytotoxicity of the target compound.

Data Presentation and Interpretation

For clarity and comparative analysis, all quantitative data should be summarized in tables.

Table 1: Hypothetical Antimicrobial Activity of 4,4-dimethyl-1-phenyl-2-imidazolidinethione

| Test Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) |

| Staphylococcus aureus | 18 | 16 |

| Escherichia coli | 15 | 32 |

| Pseudomonas aeruginosa | 12 | 64 |

| Candida albicans | 20 | 8 |

| Aspergillus niger | 16 | 32 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Table 2: Hypothetical Cytotoxicity of 4,4-dimethyl-1-phenyl-2-imidazolidinethione

| Cancer Cell Line | IC50 (µM) after 48h |

| HCT-116 (Colon) | 12.5 |

| HepG-2 (Liver) | 25.8 |

| MCF-7 (Breast) | 18.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.

Conclusion and Future Directions

While direct experimental validation is pending, the structural characteristics of 4,4-dimethyl-1-phenyl-2-imidazolidinethione, in conjunction with the well-documented biological activities of its analogs, strongly suggest its potential as a promising antimicrobial and anticancer agent. The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these potential activities.

Future research should focus on the synthesis and subsequent in vitro screening of this compound against a broad panel of bacterial, fungal, and cancer cell lines. Promising results would warrant further investigation into its mechanism of action, in vivo efficacy, and toxicological profile. This systematic approach will be crucial in determining the true therapeutic potential of 4,4-dimethyl-1-phenyl-2-imidazolidinethione and its viability as a lead compound for drug development.

References

-

Al-Ghorbani, M., et al. (2015). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules, 20(9), 15997-16013. [Link]

-

Asati, V., et al. (2014). Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives. Arabian Journal of Chemistry, 10, S283-S291. [Link]

-

Chen, J., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8841. [Link]

-

Milosavljević, V., et al. (2021). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Kragujevac Journal of Science, 43, 103-116. [Link]

-

Polshettiwar, S. A., & Nagargoje, D. R. (2014). Microbiological Evaluation of 4-substituted-imidazolidine Derivatives. Indian Journal of Pharmaceutical Sciences, 76(2), 169–173. [Link]

-

El-Sayed, W. M., et al. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry, 16(11), 765-780. [Link]

-

Fang, H., et al. (2020). Design, synthesis and biological evaluation of imidazolidine-2,4-dione and 2-thioxothiazolidin-4-one derivatives as lymphoid-specific tyrosine phosphatase inhibitors. Bioorganic Chemistry, 103, 104124. [Link]

-

Jain, A., et al. (2022). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. International Journal of Creative Research Thoughts, 10(7), a270-a281. [Link]

Sources

- 1. rjpn.org [rjpn.org]

- 2. mdpi.com [mdpi.com]

- 3. Microbiological Evaluation of 4-substituted-imidazolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and antimicrobial evaluation of imidazolyl thiazolidinedione derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

Coordination chemistry potential of 2-Imidazolidinethione derivatives

Coordination Architectures of 2-Imidazolidinethione: From Ligand Design to Chemotherapeutic & Catalytic Efficacy

Executive Summary

The coordination chemistry of 2-Imidazolidinethione (Imt) —commonly known as ethylene thiourea—represents a critical intersection between bioinorganic therapeutic design and organometallic catalysis. As a cyclic thiourea, Imt offers a distinct soft S-donor profile governed by thione-thiol tautomerism, making it a privileged ligand for Group 10 (Pd, Pt) and Group 11 (Cu, Ag, Au) metals.

This technical guide dissects the structural versatility of Imt derivatives, moving beyond basic coordination to explore their application in non-cisplatin chemotherapeutics (specifically Gold(I) and Platinum(II) analogs) and as robust precatalysts for C-C cross-coupling reactions . We provide validated protocols for synthesis and mechanistic insights into their biological and catalytic efficacy.

Ligand Architecture & Electronic Properties

The reactivity of 2-imidazolidinethione is dictated by its electronic ambivalence. While it contains both nitrogen and sulfur donors, the Hard-Soft Acid-Base (HSAB) theory predicts its behavior:

-

Thione-Thiol Tautomerism: In neutral solution, Imt exists predominantly in the thione form . Coordination to soft metal ions (Au⁺, Pt²⁺) typically occurs via the exocyclic sulfur atom without deprotonation, preserving the N-H protons for secondary hydrogen bonding interactions (critical for crystal packing and biological recognition).

-

Anionic Coordination: Upon deprotonation (often requiring basic conditions or specific metal templates), the ligand can adopt a thiolate character, enabling μ-N,S bridging modes . This is particularly relevant in dinuclear palladium catalysts.

-

Ligand Engineering: To enhance lipophilicity—a prerequisite for cellular uptake in drug design—the N-H backbone is frequently substituted with alkyl or aryl groups (e.g., N,N'-diethyl-imidazolidine-2-thione).

Synthetic Methodologies & Protocols

The synthesis of Imt complexes generally follows direct ligand substitution routes. Below is a validated protocol for a Platinum(II) analog, a key reference point for cytotoxicity studies.

Protocol: Synthesis of trans-Dichlorobis(2-imidazolidinethione)platinum(II)

Objective: Isolate the thermodynamically stable trans isomer of the Pt(II) complex.

Reagents:

-

Potassium tetrachloroplatinate(II) (

) -

2-Imidazolidinethione (Imt)[1]

-

Solvents: Distilled water, Methanol, Diethyl ether.

Step-by-Step Methodology:

-

Stoichiometric Calculation: Dissolve 1.0 mmol (0.415 g) of

in 10 mL of distilled water. -

Ligand Addition: Separately dissolve 2.4 mmol (0.245 g) of Imt in 15 mL of warm water. Add this dropwise to the platinum solution under constant stirring.

-

Reaction Monitoring: The solution will initially turn turbid beige. Stir at room temperature for 30 minutes. The trans effect of the sulfur donor directs the substitution, but solubility differences often drive the precipitation of the neutral species.

-

Isolation: Filter the resulting beige/brown precipitate under vacuum.

-

Purification: Wash the solid sequentially with:

-

Water (

mL) to remove KCl. -

Methanol (

mL) to remove unreacted ligand. -

Diethyl ether (

mL) to facilitate drying.

-

-

Drying: Dry in a vacuum desiccator over

for 12 hours. -

Validation: Product should be characterized by IR (shift in

) and elemental analysis.

Structural Diversity: The Coordination Potential

The coordination geometry is strictly controlled by the metal center's oxidation state and the steric bulk of N-substituents.

Visualizing Coordination Pathways

The following diagram illustrates how the metal center dictates the structural outcome of the Imt ligand.

Figure 1: Divergent coordination pathways of 2-Imidazolidinethione based on metal center selection.

-

Linear Gold(I): Imt coordinates exclusively via Sulfur. In complexes like [Au(Imt)2]Cl, the geometry is nearly linear (S-Au-S angle ~172-176°).

-

Square Planar Platinum(II): Forms trans-[Pt(Imt)2X2] or cationic [Pt(Imt)4]2+. The trans arrangement is favored sterically and electronically.

-

Bridging Palladium(II): Unlike Pt and Au which prefer monodentate modes, Pd(II) in the presence of phosphines often induces deprotonation, leading to dinuclear species where Imt bridges two metal centers via N and S atoms (μ-N,S), a motif critical for catalytic stability.

Therapeutic Applications: Oncology

Imt derivatives are pivotal in the search for non-cisplatin anticancer agents. The mechanisms differ significantly between Gold and Platinum analogs.

Gold(I) Complexes: Targeting Mitochondria

Gold(I)-Imt complexes (e.g., using N-alkylated Imt) function as pro-apoptotic agents . Unlike cisplatin, which targets DNA, these complexes often target the thioredoxin reductase (TrxR) system in mitochondria.

-

Mechanism: The soft Au(I) ion has a high affinity for the selenocysteine active site of TrxR. Binding inhibits the enzyme, leading to an accumulation of Reactive Oxygen Species (ROS) and mitochondrial collapse.

-

Lipophilicity: N-substitution (ethyl, isopropyl) is essential to facilitate membrane crossing.

Platinum(II) Complexes: DNA Interaction

Pt(II)-Imt complexes retain the DNA-targeting capability of cisplatin but exhibit altered resistance profiles.

-

Cytotoxicity: [Pt(Imt)4]2+ and trans-[PtCl2(Imt)2] have shown cytotoxicity against breast cancer lines (MCF-7).

-

Advantage: The bulky sulfur ligands prevent rapid deactivation by intracellular thiols (like glutathione) compared to the labile chlorides of cisplatin.

Comparative Cytotoxicity Data

| Complex Type | Target Mechanism | Activity (MCF-7 Cell Line) | Key Structural Feature |

| Cisplatin (Ref) | DNA Crosslinking | IC50: ~15-20 μM | Labile Cl ligands |

| [Au(N-Et-Imt)2]+ | TrxR Inhibition | IC50: < 10 μM | Linear, Lipophilic Cation |

| trans-[Pt(Imt)2Cl2] | DNA Intercalation/Binding | IC50: ~25-40 μM | Stable S-Pt bond |

| [Pd(Imt)4]2+ | DNA/Protein Binding | IC50: Variable | Square Planar |

Catalytic Applications

Beyond biology, Imt complexes serve as robust precatalysts in organic synthesis.

-

Suzuki-Miyaura Coupling:

-

Catalyst: Dinuclear Palladium(II) complexes with bridging Imt ligands ([Pd2(μ-N,S-Imt)2(PPh3)2]).[2][3][4]

-

Performance: These complexes catalyze the coupling of aryl halides with phenylboronic acid.[5][6]

-

Yields: High yields (>85%) are achievable at mild temperatures (80-100°C).

-

Stability: The bridging thiolate/thione ligand stabilizes the active Pd species, preventing rapid aggregation into inactive Pd black.

-

-

Transfer Hydrogenation:

-

Ruthenium(II) complexes bearing Imt-like heterocyclic carbenes or thiones are effective in the transfer hydrogenation of ketones to alcohols, utilizing isopropanol as the hydrogen source.

-

Mechanism of Action: Therapeutic vs. Catalytic

Figure 2: Dual-functionality pathways: Biological cytotoxicity mechanisms vs. Catalytic cross-coupling cycles.

References

-

Deng, Y. et al. (2008). "Synthesis and characterization of platinum(II) complexes with 2-imidazolidinethione. X-ray crystal structure of tetra(2-imidazolidinethione-S)platinum(II) iodide dimethylsulfoxide solvate monohydrate". Journal of Coordination Chemistry. Link

-

Lobana, T. S. et al. (2008). "Metal Derivatives of Heterocyclic Thioamides: Synthesis and Crystal Structures of Copper Complexes". Zeitschrift für Anorganische und Allgemeine Chemie. Link

-

Al-Noaimi, M. et al. (2023). "Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione". IUCrData. Link

-

Gandolfi, L. et al. (2017). "Lipophilic gold(I) complexes with 1,3,4-oxadiazol-2-thione or 1,3-thiazolidine-2-thione moieties: synthesis and their cytotoxic and antimicrobial activities". Journal of Inorganic Biochemistry. Link

-

Mora, M. et al. (2019). "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones". Catalysts. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. journals.iucr.org [journals.iucr.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and structures of dinuclear palladium complexes with 1,3-benzimidazolidine-2-thione and 1,3-imidazoline-2-thione - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Noble Metal Nanocatalysts for Suzuki and Heck Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Coordination Protocols and Mechanistic Insights for 4,4-Dimethyl-1-phenyl-2-imidazolidinethione

Executive Summary

The rational design of transition metal complexes for therapeutics and catalysis relies heavily on the selection of highly tunable ligands. 4,4-dimethyl-1-phenyl-2-imidazolidinethione (CAS: 32595-29-2) is a specialized N-heterocyclic thione (NHT) that offers exceptional coordination versatility. Featuring a highly polarizable thiocarbonyl (C=S) donor and a deprotonatable secondary amine (N-H) within a rigid five-membered ring, this ligand is uniquely suited for stabilizing both soft coinage metals (Au, Ag, Cu) and catalytic transition metals (Pd, Pt).

This application note provides a comprehensive guide to the physicochemical properties, mechanistic coordination principles, and self-validating experimental protocols for deploying this ligand in advanced inorganic synthesis.

Physicochemical Profile & Mechanistic Principles

Thiol-Thione Tautomerism and Donor Properties

In solution, imidazolidine-2-thiones exhibit a dynamic thiol-thione equilibrium (N=C–SH

The structural substitutions on this specific derivative dictate its chemical behavior:

-

N1-Phenyl Group: Enhances the lipophilicity of the resulting metal complex, a critical parameter for crossing cell membranes in antimicrobial and anticancer applications[3].

-

C4-gem-Dimethyl Groups: Provide steric shielding that prevents unwanted oxidative ring-opening at the C4 position, ensuring the ligand remains intact during harsh refluxing conditions.

Variable Denticity: Monodentate vs. Bridging

The coordination mode of 4,4-dimethyl-1-phenyl-2-imidazolidinethione can be strictly controlled via the pH of the reaction medium:

-

Neutral Conditions (Monodentate S-Coordination): The ligand binds exclusively through the sulfur atom. The N3-H proton remains intact, often participating in secondary intermolecular hydrogen bonding that stabilizes the crystal lattice.

-

Basic Conditions (

-N,S Bridging): The introduction of a mild base (e.g., triethylamine) abstracts the N3 proton. The resulting anionic thiolate/amidate hybrid coordinates via both sulfur and nitrogen, effectively bridging two metal centers to form robust dinuclear frameworks (e.g., Pd

Fig 1: Reaction pathways and coordination modes of the imidazolidinethione ligand.

Data Presentation: Diagnostic Benchmarks

To ensure self-validation during synthesis, researchers must track specific spectroscopic shifts. Coordination to a metal center reduces the double-bond character of the C=S bond, shifting both IR and NMR signals.

Table 1: Physicochemical and Spectroscopic Benchmarks

| Property / Diagnostic Marker | Free Ligand (Expected) | Coordinated Complex (Expected) | Mechanistic Rationale |

| Molecular Formula | C | N/A | - |

| IR: | ~1200 – 1250 cm | ~1150 – 1180 cm | Metal-to-ligand back-bonding weakens the C=S bond, lowering the stretching frequency. |

| IR: | ~3100 – 3200 cm | Intact (Neutral) / Absent (Anionic) | Confirms whether the ligand is acting as a neutral S-donor or an anionic N,S-bridge. |

| ~180 ppm | ~170 – 175 ppm | Upfield shift due to decreased electron density and reduced double-bond character[1]. |

Experimental Workflows

Protocol A: Synthesis of Homoleptic Gold(I) Complexes [Au(L) ]Cl

Homoleptic gold(I) complexes supported by cyclic thioureas are highly sought after for their potent anti-inflammatory and anticancer properties[3].

Causality & Design: Direct reaction of thiones with AuCl

Step-by-Step Methodology:

-